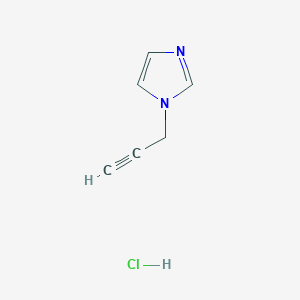
1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride
Overview
Description
1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds have a broad spectrum of biological activity .
Mode of Action
It’s known that the cyclocondensation of n-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2h-benzimidazole-2-thiones . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, and anticancer activity .
Pharmacokinetics
It’s known that the pharmacokinetic and metabolic profiles of similar compounds can be affected by deuteration .
Result of Action
Similar compounds are known to display a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, treatment of rheumatoid arthritis, immunomodulation, anticancer activity, and antioxidant properties .
Action Environment
It’s known that the reaction of similar compounds can be influenced by the presence of certain substances, such as phenyl isothiocyanate , and can be induced by visible light .
Biochemical Analysis
Biochemical Properties
1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a nucleophilic hydrazine probe in activity-based protein profiling, where it captures protein-bound electrophiles in cells . This interaction is facilitated by the hydrazine acting as a nucleophile and the alkyne enabling protein enrichment and detection. Such interactions are essential for discovering protein modifications that may not be predicted through typical protein sequence analyses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to possess a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, and potential use in treating rheumatoid arthritis . Additionally, it has been discovered to be an effective immunomodulator and display anticancer activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound has been used in visible-light-induced oxidative formylation reactions, where it acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the compound’s stability under visible light conditions has been demonstrated in oxidative formylation reactions, where it remains active and effective over time . Long-term studies have shown that the compound can maintain its biological activity, making it a valuable tool in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological activity. At very high doses, the compound may exhibit toxic or adverse effects. For instance, in animal models, the compound has been shown to reduce gastric hypersecretion and possess antiulcer action at specific dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound has been used in the synthesis of imidazo[1,2-a]pyridines, where it undergoes oxidative formylation reactions . These reactions involve the generation of reactive oxygen species, which play a crucial role in the compound’s metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, in visible-light-induced oxidative formylation reactions, the compound’s distribution within the cellular environment is crucial for its effectiveness .
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, in protein profiling assays, the compound’s localization within the cell enables it to capture protein-bound electrophiles effectively . This localization is essential for its role in discovering protein modifications.
Properties
IUPAC Name |
1-prop-2-ynylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2.ClH/c1-2-4-8-5-3-7-6-8;/h1,3,5-6H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPLODCJEHCZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305710-83-1 | |
| Record name | 1H-Imidazole, 1-(2-propyn-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305710-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


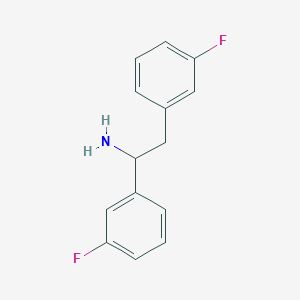
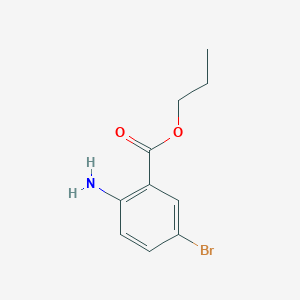
![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)
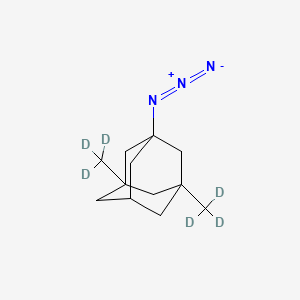
![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)
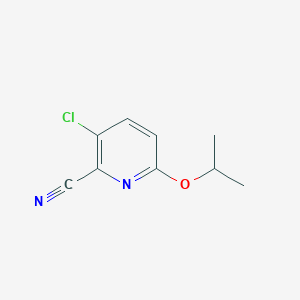
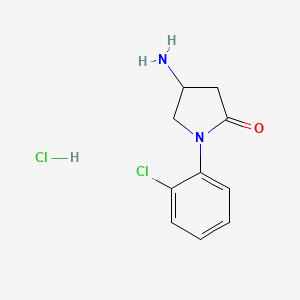
![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine](/img/structure/B1522772.png)
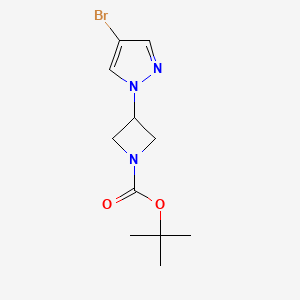
![tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate](/img/structure/B1522774.png)
![2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol](/img/structure/B1522775.png)
